2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[2-(trifluoromethyl)phenyl]acetamide 2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[2-(trifluoromethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1251677-93-6
VCID: VC7060828
InChI: InChI=1S/C20H14F3N5O3/c21-20(22,23)14-8-4-5-9-15(14)25-16(29)12-28-19(30)27-11-10-24-18(17(27)26-28)31-13-6-2-1-3-7-13/h1-11H,12H2,(H,25,29)
SMILES: C1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4C(F)(F)F
Molecular Formula: C20H14F3N5O3
Molecular Weight: 429.359

2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[2-(trifluoromethyl)phenyl]acetamide

CAS No.: 1251677-93-6

Cat. No.: VC7060828

Molecular Formula: C20H14F3N5O3

Molecular Weight: 429.359

* For research use only. Not for human or veterinary use.

2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[2-(trifluoromethyl)phenyl]acetamide - 1251677-93-6

Specification

CAS No. 1251677-93-6
Molecular Formula C20H14F3N5O3
Molecular Weight 429.359
IUPAC Name 2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C20H14F3N5O3/c21-20(22,23)14-8-4-5-9-15(14)25-16(29)12-28-19(30)27-11-10-24-18(17(27)26-28)31-13-6-2-1-3-7-13/h1-11H,12H2,(H,25,29)
Standard InChI Key ZZFMIHHVGOTIOW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a triazolo[4,3-a]pyrazine core, a bicyclic system combining a triazole and pyrazine ring. Key substituents include:

  • A phenoxy group at position 8 of the pyrazine ring.

  • An acetamide linker at position 2, connected to a 2-(trifluoromethyl)phenyl group.

The trifluoromethyl (-CF₃) moiety enhances metabolic stability and lipophilicity, a common strategy in drug design to improve bioavailability.

Stereoelectronic Properties

The electron-withdrawing nature of the -CF₃ group induces partial positive charges on the adjacent phenyl ring, potentially influencing binding interactions with biological targets. The triazole ring contributes π-π stacking capabilities, while the pyrazine oxygen may participate in hydrogen bonding .

Physicochemical Properties

Molecular Formula and Weight

PropertyValueSource
Molecular FormulaC₂₀H₁₄F₃N₅O₃
Molecular Weight429.359 g/mol
IUPAC Name2-(3-oxo-8-phenoxy- triazolo[4,3-a]pyrazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Spectroscopic Identifiers

  • InChI: InChI=1S/C20H14F3N5O3/c21-20(22,23)14-8-4-5-9-15(14)25-16(29)12-28-19(30)27-11-10-24-18(17(27)26-28)31-13-6-2-1-3-7-13/h1-11H,12H2,(H,25,29)

  • SMILES: C1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4C(F)(F)F

Synthetic Pathways and Analogues

Hypothetical Synthesis

While explicit synthetic details for this compound are unavailable, analogous triazolo-pyrazines are typically synthesized via:

  • Cyclocondensation: Reaction of aminopyrazines with nitriles or hydrazines to form the triazole ring .

  • Nucleophilic Aromatic Substitution: Introduction of phenoxy groups at position 8 using phenol derivatives under basic conditions .

  • Amide Coupling: Attachment of the 2-(trifluoromethyl)phenylacetamide via carbodiimide-mediated coupling .

Structural Analogues

Comparative analysis with related compounds highlights substituent effects:

  • Variant 1: Replacement of phenoxy with 2-methylphenoxy (PubChem CID: 49662770) increases molecular weight to 443.4 g/mol and alters steric interactions .

  • Variant 2: Substitution with cyclohexylthio (PubChem CID: 49662887) introduces sulfur-based hydrophobicity, potentially enhancing membrane permeability .

Pharmacokinetic Considerations

Solubility and Lipophilicity

  • Calculated LogP: Estimated at ~3.1 (using PubChem data), indicating moderate lipophilicity suitable for oral absorption.

  • Solubility: Data unavailable, but analogues with -CF₃ groups often show aqueous solubility <10 µg/mL, necessitating formulation aids .

Metabolic Stability

The -CF₃ group resists oxidative metabolism, potentially extending half-life compared to non-fluorinated analogues .

Research Gaps and Future Directions

  • In Vitro Profiling: Priority should be given to enzyme inhibition assays against kinase and antimicrobial targets.

  • ADMET Studies: Empirical solubility, permeability, and cytochrome P450 interaction data are critical for preclinical development.

  • Analog Optimization: Systematic variation of the phenoxy and acetamide substituents to refine target selectivity .

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